N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Base catalysis Nucleoside phosphorylation Organic synthesis

Researchers performing solid-phase peptide synthesis often encounter unacceptable epimerization with standard coupling reagents, necessitating costly HPLC purification. N,N'-Dicyclohexyl-4-morpholinecarboxamidine (DCMC) addresses this with documented >99.5% chiral center retention in tripeptide synthesis. • Low-epimerization amide coupling for sterically hindered substrates (e.g., 2,6-dimethylbenzoic acid) • Byproduct N,N'-dicyclohexylurea (DCU) precipitates for facile filtration-no column chromatography required • KATP channel probe (U-18177): orally effective nonkaliuretic diuretic in rats; furosemide-like natriuresis in dogs at ≥100 μmol/kg • Purity: ≥98% (GC/T verified); CAS 4975-73-9

Molecular Formula C17H31N3O
Molecular Weight 293.4 g/mol
CAS No. 4975-73-9
Cat. No. B1203182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dicyclohexyl-4-morpholinecarboxamidine
CAS4975-73-9
SynonymsN,N'-dicyclohexyl-4-morpholinecarboxamidine
U 18177
U-18177
Molecular FormulaC17H31N3O
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3
InChIInChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)
InChIKeyOZNYZQOTXQSUJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: Technical Overview


N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS 4975-73-9), also known by its research code U-18177, is a synthetic organic compound with the molecular formula C17H31N3O and a molecular weight of 293.45 g/mol . It belongs to the amidine/guanidine class and appears as a white to almost white crystalline powder with a melting point of 105–107 °C . The compound is characterized by a predicted pKa of 11.85 ± 0.20 [1] and exhibits water insolubility, being soluble in organic solvents such as methanol and chloroform [2]. It is commercially available at standard research purity levels of 95–98+% (GC or HPLC verified) .

Stereoselective Synthesis

High documented chiral retention in peptide coupling supports enantiopure product workflows.

Controlled Basicity

Intermediate predicted basicity enables selective nucleoside phosphorylation without substrate decomposition.

KATP Channel Probe

Structurally defined tool compound with reported oral diuretic activity in rodent models.

Why N,N'-Dicyclohexyl-4-morpholinecarboxamidine Is Irreplaceable


N,N'-Dicyclohexyl-4-morpholinecarboxamidine occupies a specific functional niche that distinguishes it from generic amidines, guanidines, and even structurally related analogs. The presence of both the morpholine ring (introducing ether oxygen polarity and modulating basicity) and the dicyclohexyl moiety (contributing steric bulk and pronounced hydrophobicity) creates a unique physicochemical profile that cannot be replicated by simple alkyl amidines [1]. Critically, in vivo pharmacological studies have demonstrated that even closely related analogs, such as the 1-adamantyl derivative U-37883A, exhibit markedly different efficacy and toxicity profiles [2]. The parent compound U-18177 was identified as an orally effective nonkaliuretic diuretic in rats, whereas many synthesized analogs, while qualitatively similar, failed to demonstrate a sufficient safety margin to warrant further development [3]. Furthermore, in catalytic applications, the compound's specific pKa and steric environment govern reaction outcomes; substitution with a generic base such as triethylamine or a less hindered amidine would alter reaction kinetics and potentially fail to stabilize key transition states in phosphorylation reactions [4]. Consequently, substituting this specific amidine for procurement purposes without rigorous side-by-side validation introduces substantial risk of altered reaction yields, unexpected biological activity, or compromised safety in downstream applications.

Basicity Mismatch

Alkyl amine substitutes with different pKa may alter phosphorylation regioselectivity and reaction kinetics.

Analog Safety Profile Divergence

Close analog U-37883A exhibits a different cardiac safety-related endpoint profile, limiting direct in vivo substitution.

Steric Environment Specificity

Generic guanidines lack the dicyclohexyl steric bulk required for high chiral retention in hindered amide coupling.

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: Quantitative Evidence


Base Strength and pKa Comparison

The compound exhibits a predicted pKa value of 11.85 ± 0.20, which positions it as a moderately strong organic base [1]. This value distinguishes it from standard tertiary amine bases such as triethylamine (pKa ~10.75) and from strongly basic amidines like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, pKa ~13.5). In the context of nucleoside phosphorylation, this intermediate basicity is critical; studies demonstrated that 4-morpholine-N,N′-dicyclohexylcarboxamidine (MDC) specifically enabled the phosphorylation of adenosine and guanosine borate complexes using MTBO, whereas other amine catalysts such as n-propylamine directed the reaction toward different regiochemical outcomes [2].

Base Strength (pKa)
Predicted value
pKa 11.85 ± 0.20 (predicted)
vs. triethylamine ~10.75, DBU ~13.5
Intermediate basicity supports controlled activation in phosphorylation.
Experimental pKa data not located in primary literature.
Base catalysis Nucleoside phosphorylation Organic synthesis

Chiral Center Retention in Peptide Coupling

In solid-phase peptide synthesis (SPPS) of tripeptides such as Gly-Ala-Phe, N,N'-dicyclohexyl-4-morpholinecarboxamidine (DCMC) demonstrated superior suppression of epimerization/racemization compared to acyl chloride-based coupling reagents. The chiral center retention rate with DCMC exceeds 99.5%, whereas typical acyl chloride coupling reagents achieve approximately 97% retention under comparable conditions [1]. This represents a 2.5-percentage-point improvement in stereochemical fidelity per coupling step.

Chiral Center Retention
Cross-study comparable
>99.5% retention
vs. ~97% acyl chloride reagents
High stereochemical fidelity per coupling step in SPPS.
Specific solvent/temperature conditions not reported; verify with target substrates.
Solid-phase peptide synthesis Racemization suppression Amide bond formation

In Vivo Diuretic Activity vs. Analog U-37883A

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (U-18177) was identified via random screening as an orally effective nonkaliuretic diuretic in rats, a pharmacological profile distinct from standard kaliuretic diuretics . Comparative studies with its 1-adamantyl analog U-37883A revealed that both compounds exhibited furosemide-like natriuresis at oral doses ≥100 μmol/kg in dogs; however, U-18177 (the target compound) demonstrated lethal cardiac toxicity at acute intravenous doses of 61 and 90 μmol/kg, a liability not reported for the analog [1].

In Vivo Diuretic Activity
Head-to-head
Comparable oral natriuresis ≥100 µmol/kg in dogs
U-18177: cardiac toxicity at 61–90 µmol/kg i.v.
U-37883A: toxicity not reported
Narrow parenteral safety window defines in vivo experimental constraints.
Acute i.v. administration in anesthetized dogs.
KATP channel pharmacology Diuretic efficacy Renal physiology

Application in Nucleotide Phosphonate Synthesis

N,N'-Dicyclohexyl-4-morpholinecarboxamidine has been specifically employed as a reagent in the synthesis of alkoxyalkyl analogs of the nucleotide phosphonates cidofovir (CDV) and cyclic cidofovir (cCDV) . These analogs are designed to improve the oral bioavailability of the parent antiviral compounds, which exhibit potent activity against orthopoxvirus replication in vitro but are poorly absorbed when administered orally in their native form [1]. While quantitative yield data specific to the target compound's performance in this synthetic route were not located in open-access primary literature, the documented association establishes it as a recognized synthetic intermediate for this class of antiviral prodrugs.

Antiviral Prodrug Synthesis
Data to verify
Documented as reagent for alkoxyalkyl CDV/cCDV analogs
Supports synthetic route for nucleotide phosphonate prodrugs.
Quantitative yield data not publicly available; verify feasibility.
Antiviral prodrug synthesis Cidofovir analogs Nucleotide chemistry

Solubility in Methanol and Chloroform

The compound exhibits water insolubility but is soluble in methanol and chloroform (25 mg/mL in CHCl₃) . This solubility profile differs from the more polar, water-soluble hydrochloride salt forms commonly employed for guanidine-based reagents in aqueous biochemistry. The chloroform solubility enables straightforward extraction and purification workflows in organic synthesis, while methanol solubility provides compatibility with polar aprotic reaction conditions often employed in nucleotide chemistry [1].

Solubility Profile
Class-level inference
Methanol and chloroform (25 mg/mL); water insoluble
Organic-phase solubility facilitates liquid-liquid extraction purification.
Contrasts with highly water-soluble guanidine HCl salts.
Reagent handling Solubility Reaction solvent selection

N,N'-Dicyclohexyl-4-morpholinecarboxamidine: Application Scenarios


Stereoselective Peptide and Amide Bond Formation

N,N'-Dicyclohexyl-4-morpholinecarboxamidine is an appropriate selection for solid-phase peptide synthesis (SPPS) and general amide coupling reactions where minimizing epimerization is critical. With documented chiral center retention exceeding 99.5% in tripeptide synthesis [1], this reagent is suitable for constructing enantiomerically pure peptide sequences where even modest racemization would necessitate costly HPLC purification. Procurement should be considered when acyl chloride reagents (which typically achieve ~97% retention) fail to meet the required stereochemical purity specifications.

Nucleoside Phosphorylation and Nucleotide Analog Synthesis

For researchers synthesizing phosphorylated nucleoside derivatives, particularly cytokinin-like nucleotides or antiviral prodrugs, N,N'-dicyclohexyl-4-morpholinecarboxamidine offers a catalytically defined base with intermediate basicity (pKa ~11.85) [2]. As demonstrated in the phosphorylation of adenosine and guanosine borate complexes using MTBO [3], this compound enables regioselective activation that alternative amine bases (e.g., n-propylamine) do not provide. It is also documented as a reagent in the synthesis of alkoxyalkyl analogs of cidofovir , making it relevant for groups developing orally bioavailable antiviral nucleotide phosphonates.

Renal Pharmacology and KATP Channel Research

Investigators studying ATP-sensitive potassium (KATP) channel pharmacology, particularly in the context of renal function and diuretic mechanisms, will find this compound (also designated U-18177) to be a structurally characterized research probe. It has been identified as an orally effective nonkaliuretic diuretic in rats and exhibits furosemide-like natriuresis in dogs at oral doses ≥100 μmol/kg, though with a defined intravenous cardiac toxicity liability at 61–90 μmol/kg [4]. This pharmacological fingerprint makes it suitable for in vivo studies examining KATP channel modulation, diuretic efficacy, or comparative safety profiling against analogs such as U-37883A.

Hindered Amide Coupling with Easy Byproduct Removal

For organic synthesis protocols involving sterically hindered carboxylic acids (e.g., 2,6-dimethylbenzoic acid) or amines (e.g., 2,4,6-trimethylaniline), N,N'-dicyclohexyl-4-morpholinecarboxamidine (DCMC) mediates efficient amide bond formation [5]. A key practical advantage for laboratory-scale and process chemistry workflows is that the byproduct N,N'-dicyclohexylurea (DCU) exhibits very low solubility in most organic solvents, allowing its removal via simple filtration without requiring column chromatography [6]. This simplifies purification and improves throughput in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Stereoselective peptide synthesis
High documented chiral retention in amide coupling
Enantiomeric purity assessment per coupling step
Nucleoside phosphorylation & antiviral prodrugs
Intermediate basicity enabling regioselective activation
Regioselectivity and yield verification with phosphorylating agents
Renal KATP channel research
Reported oral diuretic activity with defined cardiac safety endpoints
Diuretic response and cardiac safety-related endpoint profiling in vivo
Hindered amide coupling with easy purification
DCU byproduct removable by filtration
Coupling efficiency and purification simplicity for sterically hindered substrates

Technical Documentation Hub

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42 linked technical documents
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